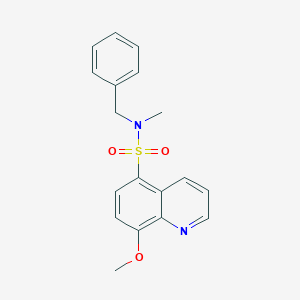
2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyloxy group: This step may involve the use of benzyl alcohol or a benzyl halide in the presence of a base.
Addition of the cyclohexenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the amino and cyano groups: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, alcohols.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Chromenes are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be studied for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry
The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the benzyloxy and cyclohexenyl groups.
7-benzyloxy-4H-chromene-3-carbonitrile: Lacks the amino and cyclohexenyl groups.
4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile: Lacks the amino and benzyloxy groups.
Uniqueness
The presence of the amino, benzyloxy, and cyclohexenyl groups in “2-amino-7-(benzyloxy)-4-(cyclohex-3-en-1-yl)-4H-chromene-3-carbonitrile” makes it unique, potentially leading to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-amino-4-cyclohex-3-en-1-yl-7-phenylmethoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H22N2O2/c24-14-20-22(17-9-5-2-6-10-17)19-12-11-18(13-21(19)27-23(20)25)26-15-16-7-3-1-4-8-16/h1-5,7-8,11-13,17,22H,6,9-10,15,25H2 |
Clave InChI |
UNXGDHGUVNEYOE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC(=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
![1-[1-[4-(Dibutylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone](/img/structure/B15007472.png)
![2-(4-benzylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15007477.png)

![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B15007504.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)

![1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B15007522.png)

![2-Ethyl-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15007531.png)
![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)
